N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine
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Overview
Description
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine is a compound that combines the structural features of 1,10-phenanthroline and L-tyrosine 1,10-Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, while L-tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine typically involves the following steps:
Formation of 1,10-Phenanthroline Derivative: The starting material, 1,10-phenanthroline, is modified to introduce a reactive functional group. This can be achieved through various chemical reactions, such as acylation or alkylation.
Coupling with L-Tyrosine: The modified 1,10-phenanthroline derivative is then coupled with L-tyrosine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) may be used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can influence various molecular targets and pathways, including:
Metal Ion Binding: The compound forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Redox Reactions: The compound’s redox properties can affect cellular redox balance and oxidative stress responses.
Signal Transduction: By interacting with metal ions, the compound can influence signal transduction pathways that rely on metal cofactors.
Comparison with Similar Compounds
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine can be compared with other similar compounds, such as:
Properties
CAS No. |
919491-65-9 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(1,10-phenanthrolin-2-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C22H19N3O3/c26-18-9-3-14(4-10-18)12-19(22(27)28)24-13-17-8-7-16-6-5-15-2-1-11-23-20(15)21(16)25-17/h1-11,19,24,26H,12-13H2,(H,27,28)/t19-/m0/s1 |
InChI Key |
UIZZOKUQBZFZHP-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CN[C@@H](CC4=CC=C(C=C4)O)C(=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CNC(CC4=CC=C(C=C4)O)C(=O)O)N=C1 |
Origin of Product |
United States |
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